(9H-芴-9-基甲氧基)羰基氨基}甲基)苯甲酸 CAS No. 173690-44-3"

>

(9H-芴-9-基甲氧基)羰基氨基}甲基)苯甲酸 CAS No. 173690-44-3"

>

4-({(9H-芴-9-基甲氧基)羰基氨基}甲基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

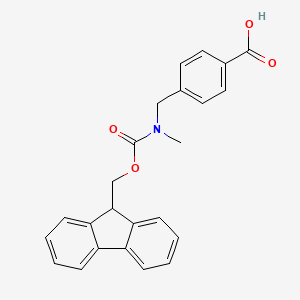

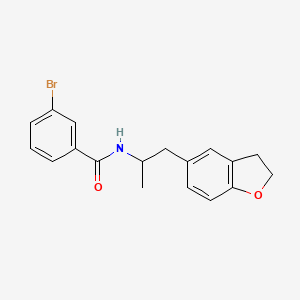

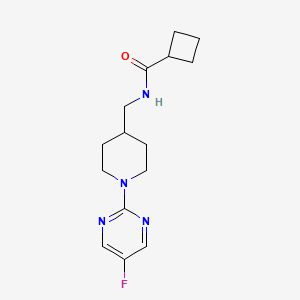

4-({(9H-fluoren-9-ylmethoxy)carbonylamino}methyl)benzoic acid, also known as 4-(Fmoc-aminomethyl)benzoic acid, is used as pharmaceutical intermediates . Its IUPAC name is 4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]benzoic acid .

Molecular Structure Analysis

The molecular formula of this compound is C23H19NO4 . The structure is based on a fluorene core with a methoxy carbonyl group, a methyl amino group, and a benzoic acid group .作用机制

Mode of Action

It is known that the compound is stable at room temperature and has a long shelf-life . It is also used as a coupling agent in peptide synthesis , suggesting it may interact with its targets through covalent bonding or other types of chemical interactions.

Biochemical Pathways

Given its use in peptide synthesis , it may be involved in protein-related pathways.

Action Environment

It is known that the compound is stable at room temperature , suggesting that it may be resistant to certain environmental changes.

实验室实验的优点和局限性

The use of 4-({[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}methyl)benzoic acid acid in solid-phase peptide synthesis has several advantages. It allows for the efficient synthesis of peptides and proteins in a controlled manner, which is critical for research in the fields of biochemistry, pharmacology, and biotechnology. The use of 4-({[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}methyl)benzoic acid acid also allows for the synthesis of peptides and proteins with a high degree of purity.

However, the use of 4-({[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}methyl)benzoic acid acid also has some limitations. The synthesis of peptides and proteins using solid-phase peptide synthesis can be time-consuming and requires specialized equipment. Additionally, the synthesis of longer peptides and proteins can be challenging, and the yield of the final product can be low.

未来方向

There are several future directions for the use of 4-({[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}methyl)benzoic acid acid in solid-phase peptide synthesis. One area of research is the development of new protecting groups that can be used in solid-phase peptide synthesis. These protecting groups could improve the efficiency and yield of peptide synthesis.

Another area of research is the development of new methods for the synthesis of peptides and proteins. These methods could improve the efficiency and yield of peptide synthesis and could also allow for the synthesis of longer peptides and proteins.

Conclusion:

4-({[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}methyl)benzoic acid acid is a widely used chemical compound in the field of organic chemistry. It is used as a protecting group in solid-phase peptide synthesis, which is a powerful tool for the synthesis of peptides and proteins. The use of 4-({[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}methyl)benzoic acid acid has several advantages, including the efficient synthesis of peptides and proteins in a controlled manner. However, the use of 4-({[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}methyl)benzoic acid acid also has some limitations, including the time-consuming nature of solid-phase peptide synthesis. There are several future directions for the use of 4-({[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}methyl)benzoic acid acid in solid-phase peptide synthesis, including the development of new protecting groups and new methods for peptide synthesis.

合成方法

The synthesis of 4-({[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}methyl)benzoic acid acid involves the reaction of benzoic acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base. This reaction results in the formation of Fmoc-benzoic acid, which is then reacted with methylamine to produce 4-({[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}methyl)benzoic acid acid.

科学研究应用

- 详情: 它由相应的保护氨基酸和叠氮化钠 (NaN₃) 使用异丁氧基羰基氯 (IBC-Cl) 的混合酸酐法或酰氯法制备。这些 Fmoc 氨基酸叠氮化物以结晶固体的形式分离出来,在室温下表现出稳定性,并且具有较长的保质期。 它们在肽链组装过程中连接氨基酸特别有用 .

- 详情: N-[(9H-芴-9-基甲氧基)羰基]-2-甲氧基-L-苯丙氨酸,该化合物的衍生物,通过与 2-甲基吡啶串联的 Pd 介导的 C-C 键形成合成。 这种由俞进泉及其同事开发的方法能够将非天然氨基酸掺入肽和蛋白质中 .

肽合成

非天然氨基酸研究

属性

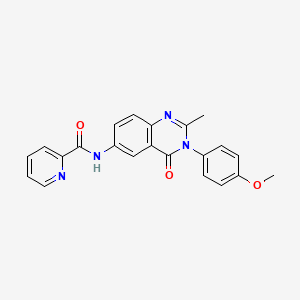

IUPAC Name |

4-[[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]methyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO4/c1-25(14-16-10-12-17(13-11-16)23(26)27)24(28)29-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22H,14-15H2,1H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCYMITTUGADOGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=C(C=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-N-[2-[3-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2467637.png)

![2-methyl-4-(4-(((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenyl)oxazole](/img/structure/B2467644.png)

![1-({1-[3-(3-Chloro-4-fluorophenyl)propanoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2467646.png)

![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl pentanoate](/img/structure/B2467653.png)